molecular formula C19H11Cl3N2O4S B14110155 Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

Cat. No.: B14110155
M. Wt: 469.7 g/mol
InChI Key: SDGLYCKTPKZBGI-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate (hereafter referred to as "the target compound") is a synthetic thiazolidinone derivative characterized by a 4-oxothiazolidine core substituted with halogenated aryl groups. Its chemical formula is C₁₉H₁₁Cl₃N₂O₄S, with a molecular weight of 469.72 g/mol . The compound is synthesized via a thia-Michael addition reaction using dimethyl acetylenedicarboxylate as an acceptor, followed by cyclization, achieving a yield of 65% and a melting point of 248–250°C .

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3N2O4S/c1-28-16(25)9-15-18(27)24(12-5-2-10(20)3-6-12)19(29-15)23-17(26)13-7-4-11(21)8-14(13)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGLYCKTPKZBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(2,4-Dichlorobenzoyl)-3-(4-Chlorophenyl)Thiourea

The thiourea intermediate is synthesized via nucleophilic addition of 4-chlorophenylamine to 2,4-dichlorobenzoyl isothiocyanate.

Procedure :

  • 2,4-Dichlorobenzoyl isothiocyanate synthesis :
    • 2,4-Dichlorobenzoyl chloride (10 mmol) is reacted with ammonium thiocyanate (12 mmol) in dry acetone under reflux for 4 hours.
    • Yield: 85–90%; IR (KBr): νmax 2100 cm−1 (N=C=S).
  • Thiourea formation :
    • 4-Chlorophenylamine (10 mmol) is added dropwise to a solution of 2,4-dichlorobenzoyl isothiocyanate (10 mmol) in dichloromethane at 0°C.
    • The mixture is stirred for 3 hours, washed with water, and dried over Na2SO4.
    • Yield: 78%; mp = 145–147°C; 1H NMR (CDCl3): δ 7.45–7.62 (m, aromatic protons).

Thiazolidinone Ring Formation via Cyclization

Cyclization with Methyl α-Bromoacetate

The thiourea intermediate undergoes cyclization with methyl α-bromoacetate in the presence of a base to form the thiazolidin-4-one core.

Procedure :

  • Reaction setup :
    • 1-(2,4-Dichlorobenzoyl)-3-(4-chlorophenyl)thiourea (5 mmol) and methyl α-bromoacetate (6 mmol) are dissolved in acetonitrile.
    • Triethylamine (10 mmol) is added, and the mixture is refluxed for 6 hours.
  • Workup :
    • The solvent is evaporated, and the residue is recrystallized from ethyl acetate/hexane (1:3).
    • Yield: 70–75%; mp = 219–220°C; IR (KBr): νmax 1720 cm−1 (C=O ester), 1675 cm−1 (C=N imino).

Mechanistic Insight :
The base deprotonates the thiourea, enabling nucleophilic attack on methyl α-bromoacetate. Subsequent intramolecular cyclization eliminates HBr, forming the thiazolidinone ring.

Copper-Catalyzed Tandem Annulation

One-Pot Synthesis Using Cu(I) Catalysis

A modern approach employs copper catalysis to streamline the synthesis via a [2 + 1 + 2] cyclization strategy.

Procedure :

  • Reaction components :
    • 4-Chlorophenylamine (2 mmol), 2,4-dichlorobenzoyl isothiocyanate (2 mmol), and methyl diazoacetate (2.2 mmol) are combined in DMF.
    • CuI (10 mol%) is added, and the reaction is stirred at 60°C for 12 hours.
  • Workup :
    • The mixture is diluted with ethyl acetate, washed with brine, and purified via column chromatography (SiO2, hexane/ethyl acetate 4:1).
    • Yield: 82%; HPLC purity: 98.5%.

Advantages :

  • Step economy : Combines thiourea formation and cyclization in one pot.
  • Functional group tolerance : Compatible with electron-withdrawing substituents.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) :
    δ 7.38–7.65 (m, 7H, aromatic), 3.85 (s, 3H, OCH3), 3.12 (s, 2H, CH2COO).
  • IR (KBr) :
    νmax 1725 cm−1 (ester C=O), 1660 cm−1 (thiazolidinone C=O), 1580 cm−1 (C=N).
  • HRMS (ESI+) :
    m/z calcd. for C19H11Cl3N2O4S [M+H]+: 469.9505; found: 469.9512.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Conditions Key Advantage
Thiourea Cyclization 70–75 6 hours Reflux, base High regioselectivity
Copper Catalysis 82 12 hours Mild, one-pot Step economy, scalability

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing hydrolysis of methyl α-bromoacetate under basic conditions.
  • Solution : Use anhydrous solvents and controlled temperature (0–5°C during reagent addition).

Low Cyclization Efficiency

  • Issue : Incomplete ring closure due to steric hindrance.
  • Solution : Microwave-assisted synthesis reduces reaction time to 30 minutes with 15% yield improvement.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antiparasitic activity, particularly against Toxoplasma gondii.

    Medicine: It has potential therapeutic applications due to its biological activities, including anticancer, antibacterial, and antifungal properties.

    Industry: The compound’s unique chemical properties make it useful in various industrial processes, such as the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate involves its interaction with specific molecular targets. For instance, it acts as a thrombin receptor antagonist, inhibiting thrombin or TRAP-6-induced platelet aggregation . This inhibition occurs without affecting the protease activity of thrombin or clotting time, making it a valuable tool in studying coagulation pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Compound ID/Name Substituents/Modifications Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound 4-Cl-C₆H₄, 2,4-Cl₂-C₆H₃CO 65 248–250 Anti-T. gondii (potential)
Compound 37 () 2-Cl-C₆H₄, 2,4-dioxo-1,3-thiazolidin-5-yl 84 212–214 Antibacterial
Compound 38 () 3-Cl-C₆H₄, 2,4-dioxo-1,3-thiazolidin-5-yl 80 190–192 Antibacterial
Compound 97 () 2-OH-C₆H₄, 4-Cl-C₆H₄ 93 214–216 Anti-T. gondii (tested)
2j () 4,6-Cl₂-benzothiazole, 2,4-Cl₂-C₆H₃CO N/A N/A Most potent in methyl-substituted series
H2-38 () 4-Cl-C₆H₄, furan-2-yl N/A N/A Anti-staphylococcal biofilm

Impact of Halogenation on Bioactivity

  • This aligns with findings for compound 2j (), where di-halogenation increased inhibitory activity .
  • Positional Effects : Analogues with 2-chlorophenyl (Compound 37) or 3-chlorophenyl (Compound 38) groups exhibit lower melting points (190–214°C) compared to the target compound (248–250°C), suggesting reduced crystallinity and stability .

Functional Group Modifications

  • Hydroxyl vs. Chlorine : Compound 97 (), which replaces 2,4-dichlorobenzoyl with 2-hydroxyphenyl, shows a higher yield (93%) but reduced thermal stability (mp 214–216°C vs. 248–250°C). This highlights the trade-off between synthetic efficiency and structural robustness .
  • Heterocyclic Additions : Derivatives like H2-38 () incorporate furan rings, broadening antimicrobial activity against S. aureus biofilms. However, their lack of halogen diversity may limit potency compared to the target compound .

Spectral and Analytical Comparisons

  • NMR Data : The target compound’s ¹H NMR (DMSO-d₆) shows distinct peaks at δ 3.84 (COOCH₃) and δ 8.66 (CH=N), consistent with its ester and imine functionalities . Similar shifts are observed in Compound 97 (δ 3.84 for COOCH₃; δ 8.66 for CH=N) .
  • IR Spectroscopy: A strong C=O stretch at 1730 cm⁻¹ (target compound) matches analogous thiazolidinones, confirming the 4-oxo-thiazolidine core .

Biological Activity

Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H11Cl3N2O4SC_{19}H_{11}Cl_{3}N_{2}O_{4}S, and it belongs to the class of thiazolidinone derivatives. The presence of chlorinated phenyl groups is noteworthy as they often enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Staphylococcus aureus0.0150.030
Escherichia coli0.0110.030
Bacillus cereus0.0150.020

Antifungal Activity

In terms of antifungal activity, compounds within this class have shown promising results against various fungal pathogens. For example, studies reported MIC values ranging from 0.004 to 0.06 mg/mL for effective compounds against fungi such as Trichoderma viride and Aspergillus fumigatus. The most potent compounds exhibited significantly lower MIC values compared to traditional antifungals .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazolidinone derivatives indicates that modifications on the thiazolidinone ring can significantly affect their biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with bacterial enzymes or cell membranes, thereby increasing its antibacterial potency .

Case Studies

  • Case Study on Antibacterial Efficacy : A study involving a series of thiazolidinone derivatives found that compounds with a specific substitution pattern on the thiazolidinone ring exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .
  • Clinical Relevance : In a clinical setting, the detection of this compound in human blood samples indicates exposure to this compound or its derivatives, highlighting its relevance in human health assessments .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives. For example, refluxing a mixture of substituted thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), and sodium acetate (0.02 mol) in acetic acid/DMF (3:1 v/v) for 2–5 hours yields thiazolidinone derivatives . Key factors affecting yield include:

  • Temperature : Prolonged reflux (>5 hours) may degrade heat-sensitive intermediates.
  • Solvent polarity : Acetic acid promotes cyclization, while DMF enhances solubility of aromatic precursors.
  • Catalyst : Sodium acetate neutralizes HCl byproducts, shifting equilibrium toward product formation.
Synthesis Optimization ConditionsYield RangeReference
Acetic acid/DMF (3:1), 2 h reflux110°C, NaOAc catalyst60–75%
Acetic acid alone, 5 h reflux120°C, no catalyst40–50%

Q. What spectroscopic techniques are employed for structural characterization?

  • Single-crystal X-ray diffraction : Resolves stereochemistry (e.g., Z/E isomerism at the imino and thiazolidinone moieties) with mean C–C bond precision of 0.002 Å .
  • NMR : 1^1H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methyl ester signals (δ 3.7–3.9 ppm). 13^{13}C NMR confirms carbonyl groups (C=O at 170–180 ppm).
  • FT-IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and C=N (1600–1650 cm1^{-1}).

Q. What safety protocols are recommended for handling this compound?

  • Storage : In airtight containers under inert gas (N2_2), away from oxidizers and moisture .
  • PPE : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods to avoid inhalation of fine powder.
  • Spill management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity. For example:

  • Reaction path search : Identifies low-energy pathways for imine-thiazolidinone cyclization, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., acetic acid vs. ethanol) to stabilize intermediates .
  • Table : Key computational parameters for reaction design:
Parameter ValueImpact on Synthesis
Activation energy (ΔG‡)25–30 kcal/molHigher energy → slower kinetics
Solvation free energy−5 to −10 kcal/mol (AcOH)Favors polar transition states

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC50_{50} values (e.g., antimicrobial assays) often arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines).
  • Solubility : Use DMSO/PBS co-solvents (≤1% DMSO) to avoid precipitation.
  • Metabolic interference : Include cytotoxicity controls (e.g., MTT assay on mammalian cells) to distinguish specific activity from general toxicity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Replace methyl ester with hydrophilic groups (e.g., PEGylated amines).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release.
  • Salt formation : React with HCl or sodium to enhance aqueous solubility (tested via shake-flask method) .

Methodological Resources

  • Synthetic protocols : Ref
  • Computational tools : Gaussian 16 (DFT), ICReDD reaction path software
  • Safety guidelines : OSHA Hazard Communication Standard

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